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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

formulation and evaluation of colon-targeted drug delivery systems for Mebeverine

hydrochloride. This information is intended to guide researchers in developing effective oral

dosage forms for the localized treatment of irritable bowel syndrome (IBS) and other colonic

disorders.

Introduction
Mebeverine hydrochloride is a musculotropic antispasmodic agent that acts directly on the

smooth muscles of the gastrointestinal tract, primarily the colon.[1][2] It is widely used for the

symptomatic relief of abdominal pain and cramping associated with IBS.[2][3] Conventional

immediate-release formulations of Mebeverine hydrochloride are rapidly absorbed in the upper

gastrointestinal tract, which can lead to systemic side effects and a reduced concentration of

the drug at its target site in the colon.[1] Colon-targeted drug delivery systems aim to overcome

these limitations by ensuring the drug is released predominantly in the colon, thereby

enhancing its therapeutic efficacy and minimizing systemic exposure.[1][4]

Various formulation strategies have been explored to achieve colon-specific delivery of

Mebeverine hydrochloride, primarily focusing on pH-dependent, time-dependent, and

microbially-triggered systems. These often involve the use of enteric polymers that resist the
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acidic environment of the stomach and the pH of the small intestine, and matrices that control

the drug release until the formulation reaches the higher pH and microbial environment of the

colon.[4][5][6][7]

Mechanism of Action of Mebeverine Hydrochloride
Mebeverine hydrochloride exerts its spasmolytic effect through a multi-faceted mechanism that

does not involve anticholinergic activity.[2] Its primary actions include:

Direct action on smooth muscle cells: It directly relaxes the smooth muscles of the gut,

alleviating spasms.[8][9]

Modulation of ion channels: It is understood to block calcium and sodium channels in smooth

muscle cells.[8] By inhibiting calcium influx, it prevents muscle contraction. Modulation of

sodium channels reduces muscle cell excitability.[8]

Local anesthetic effect: Mebeverine also exhibits a local anesthetic effect, which helps in

reducing the sensitivity of the gut muscles to stimuli that can trigger spasms.[8]

The following diagram illustrates the conceptual mechanism of action of Mebeverine

hydrochloride on colonic smooth muscle cells.
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Caption: Conceptual diagram of Mebeverine hydrochloride's mechanism of action.

Formulation Strategies and Experimental Data
Several studies have investigated different formulations for colon-targeted delivery of

Mebeverine hydrochloride. The following tables summarize the quantitative data from these
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studies, focusing on matrix tablets and compression-coated tablets.

Table 1: Composition of Mebeverine Hydrochloride Core
Tablets

Formulation
Code

Mebeverine
HCl (mg)

Superdisint
egrant Type

Superdisint
egrant
Conc. (%
w/w)

Directly
Compressib
le Carrier

Reference

F-1 to F-3 -
Croscarmello

se sodium
4, 8, 12 GQ720 [4]

F-4 to F-6 - Crospovidone 4, 8, 12 GQ720 [4]

MEB-CT 130
Croscarmello

se sodium
12 GIQ [10]

C1, C2, C3 -

Crospovidone

, Sodium

starch

glycolate,

Croscarmello

se sodium

5 - [1]

Table 2: Composition of Compression Coating for
Mebeverine Hydrochloride Tablets

Formulation
Code

pH-Dependent
Polymer(s)

Swellable/Rupt
urable
Polymer(s)

Ratio Reference

T1 - T15 Eudragit S100 Keltone, Ethocel Varied [10]

-
Eudragit L100,

Eudragit S100
Keltone, Ethocel Varied [4]

F14 Eudragit HPMC 3:1 [1]
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Table 3: In-Vitro Drug Release Profile of Colon-Targeted
Mebeverine Hydrochloride Formulations

Formulation
Code

Dissolution
Medium

Time (hours)
Cumulative
Drug Release
(%)

Reference

Uncoated Tablet 0.1 N HCl 1 94 [6][11]

Coated CODES

(F1)

Simulated

Gastric/Duodenal

Fluid (pH 1.2-

6.1)

3 0 [6][11]

Coated CODES

(F1)

Simulated

Intestinal Fluid

(pH 7.4)

4 Slight Release [6][11]

Coated CODES

(F1)

pH 7 + β-

glucosidase
>4 95 [6][11]

Coated CODES

(F2)

pH 7 + β-

glucosidase
>4 72 [6][11]

Coated CODES

(F3)

pH 7 + β-

glucosidase
>4 60.4 [6][11]

F14 - 5-6 (lag time) - [1]

F14 - 24
Complete

Release
[1]

MEB-CT

(Optimized)

0.1N HCl (2h),

pH 7.4 (4h), pH

6.8 (6h)

12 >90 [10]

Table 4: Pharmacokinetic Parameters of Mebeverine
Hydrochloride Formulations in Humans
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Parameter
Commercial
Immediate-Release
Tablet

Colon-Targeted
Tablet (F14)

Reference

Cmax (µg/ml) 2.24 ± 0.44 3.14 ± 0.56 [1]

Tmax (hour) 2 11.3 [1]

t1/2el (hour) 1.689 ± 0.54 2.877 ± 0.96 [1]

AUC(0-24) (µg.hr/ml) 20.250 ± 10.15 27.490 ± 2.07 [1]

Relative Bioavailability

(%)
- 135.75 [1]

Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of colon-

targeted Mebeverine hydrochloride tablets, based on published literature.

Protocol 1: Preparation of Mebeverine Hydrochloride
Core Tablets by Direct Compression
Objective: To prepare immediate-release core tablets of Mebeverine hydrochloride that will be

further coated for colon targeting.

Materials:

Mebeverine hydrochloride

Superdisintegrant (e.g., Croscarmellose sodium, Crospovidone)

Directly compressible carrier (e.g., GQ720, GIQ)

Magnesium stearate

Talc

Procedure:
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Accurately weigh all the ingredients as per the desired formulation (refer to Table 1).

Sift Mebeverine hydrochloride, superdisintegrant, and the directly compressible carrier

through a suitable mesh sieve.

Blend the sifted powders in a polybag or a blender for a specified time to ensure uniform

mixing.[4]

Add magnesium stearate and talc to the powder blend and mix for a further 2-3 minutes.

Compress the final blend into tablets using a rotary tablet punching machine with appropriate

punches (e.g., 8 mm).[4][10]

Evaluate the prepared core tablets for pre-compression parameters (bulk density, tapped

density, angle of repose, Carr's index, Hausner's ratio) and post-compression parameters

(weight variation, thickness, hardness, friability, and drug content).[4][10]

Protocol 2: Preparation of Compression-Coated Colon-
Targeted Tablets
Objective: To apply a functional coating to the core tablets to achieve pH-dependent and/or

time-dependent drug release in the colon.

Materials:

Mebeverine hydrochloride core tablets (from Protocol 1)

pH-dependent polymers (e.g., Eudragit L100, Eudragit S100)

Swellable/rupturable polymers (e.g., HPMC, Keltone, Ethocel)

Magnesium stearate

Talc

Procedure:

Weigh the required quantities of the coating polymers and other excipients.
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Mix the coating materials thoroughly to obtain a uniform blend.

Use a compression coating technique. This typically involves placing half of the coating

material into the die, carefully centering the core tablet, and then adding the remaining half of

the coating material on top.

Compress the materials using a tablet press to form the final compression-coated tablet.

Evaluate the compression-coated tablets for their physical properties, including weight

variation, thickness, hardness, and friability.[4]

The following diagram outlines the workflow for the preparation of compression-coated tablets.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://gsconlinepress.com/journals/gscbps/sites/default/files/GSCBPS-2023-0210.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Core Tablet Preparation

Coating Preparation

Compression Coating

Weigh Core Ingredients

Blend Core Powders

Compress Core Tablets

Evaluate Core Tablets

Center Core Tablet

Weigh Coating Polymers

Blend Coating Powders

Place Half Coating in Die

Add Remaining Coating

Compress Final Tablet

Evaluate Coated Tablets

Click to download full resolution via product page

Caption: Workflow for the preparation of compression-coated tablets.
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Protocol 3: In-Vitro Dissolution Study for Colon-Targeted
Tablets
Objective: To evaluate the drug release profile of the formulated tablets under conditions

simulating the gastrointestinal tract.

Apparatus: USP Type II Dissolution Apparatus (Paddle type)

Procedure:

Gastric Simulation: Place the tablet in 900 mL of 0.1 N HCl (pH 1.2) and stir at 50 rpm for 2

hours.[4][10]

Small Intestine Simulation: After 2 hours, replace the dissolution medium with 900 mL of

phosphate buffer pH 7.4 and continue the dissolution for the next 3-4 hours.[4][10]

Colonic Simulation: After the specified time in pH 7.4 buffer, replace the medium with 900 mL

of phosphate buffer pH 6.8 and continue the dissolution for up to 24 hours.[4][10]

At predetermined time intervals, withdraw aliquots of the dissolution medium and replace

with an equal volume of fresh medium to maintain sink conditions.

Analyze the withdrawn samples for Mebeverine hydrochloride content using a suitable

analytical method, such as UV-Vis spectrophotometry at a λmax of approximately 263 nm.[1]

Calculate the cumulative percentage of drug released at each time point.

The following diagram illustrates the sequential pH change in the in-vitro dissolution study.
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Caption: Sequential pH changes in the in-vitro dissolution study.

Protocol 4: In-Vivo Evaluation (Pharmacokinetic Study)
Objective: To compare the pharmacokinetic profile of the developed colon-targeted formulation

with a conventional immediate-release product in healthy human volunteers.

Study Design: A randomized, two-way crossover study is typically employed.

Procedure:

Recruit a sufficient number of healthy human volunteers who meet the inclusion criteria and

obtain their informed consent.
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Divide the volunteers into two groups. In the first phase, one group receives the test

formulation (colon-targeted tablet) and the other group receives the reference formulation

(commercial immediate-release tablet).

Administer the tablets with a standard volume of water after an overnight fast.

Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 10, 12, 16, 24

hours) post-dosing.

Separate the plasma from the blood samples and store them frozen until analysis.

Analyze the plasma samples for the concentration of Mebeverine hydrochloride or its major

metabolite (veratric acid) using a validated analytical method (e.g., HPLC).

After a suitable washout period, the subjects are crossed over to the other formulation, and

the procedure is repeated.

Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both formulations

and perform statistical analysis to compare them.

Conclusion
The development of colon-targeted drug delivery systems for Mebeverine hydrochloride

presents a promising approach to enhance its therapeutic efficacy for the management of IBS.

The use of pH-sensitive and time-dependent polymers in matrix and compression-coated

tablets has been shown to successfully delay drug release until the formulation reaches the

colon. The provided protocols and data serve as a valuable resource for researchers and

scientists in the field of pharmaceutical development to design and evaluate novel colon-

specific formulations of Mebeverine hydrochloride. Further in-vivo studies are crucial to

establish the correlation between in-vitro release profiles and in-vivo performance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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